molecular formula C7H15NO3S B13965282 N-isopropyltetrahydrofuran-3-sulfonamide

N-isopropyltetrahydrofuran-3-sulfonamide

Cat. No.: B13965282
M. Wt: 193.27 g/mol
InChI Key: JBSFBYAALZYRDT-UHFFFAOYSA-N
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Description

N-Isopropyltetrahydrofuran-3-sulfonamide is a sulfonamide derivative characterized by a tetrahydrofuran (THF) ring substituted at the 3-position with a sulfonamide group and an isopropyl moiety. Its molecular structure combines the rigidity of the THF ring with the hydrogen-bonding capacity of the sulfonamide group, making it a candidate for applications in medicinal chemistry and materials science.

The compound’s physicochemical properties, such as solubility and stability, are influenced by the hydrophobic isopropyl group and the polar sulfonamide moiety. This balance may enhance its bioavailability compared to bulkier sulfonamide derivatives, though experimental data on its pharmacokinetics remain scarce in the literature reviewed.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

N-propan-2-yloxolane-3-sulfonamide

InChI

InChI=1S/C7H15NO3S/c1-6(2)8-12(9,10)7-3-4-11-5-7/h6-8H,3-5H2,1-2H3

InChI Key

JBSFBYAALZYRDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1CCOC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-isopropyltetrahydrofuran-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the use of ammonium carbamate as the nitrogen source and methanol as the oxygen source and reaction medium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and hypervalent iodine reagents has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-isopropyltetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, lithium aluminum hydride, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents like methanol and acetonitrile .

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, amines, and substituted sulfonamides, depending on the specific reaction and conditions employed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a synthesis of relevant insights:

Structural and Functional Analogues

N-Substituted Ethyl-1H-Indazole-3-carboxylates (Bistocchi et al., 1981): These compounds, referenced in , feature a sulfonamide-like indazole core but lack the THF ring. The study highlights that N-substitution (e.g., ethyl groups) modulates bioactivity by altering steric hindrance and electronic effects.

3-Chloro-N-Phenyl-Phthalimide (Rev. Colomb. Cienc. Quím. Its chloro and phenyl substituents enhance thermal stability, a trait useful in polymer synthesis. In contrast, N-isopropyltetrahydrofuran-3-sulfonamide’s THF ring may offer superior solubility in polar solvents, advantageous for pharmaceutical formulations .

Key Comparative Parameters

Property This compound N-Substituted Indazole Derivatives 3-Chloro-N-Phenyl-Phthalimide
Core Structure Tetrahydrofuran + sulfonamide Indazole + carboxylate Phthalimide
Substituent Effects Isopropyl (hydrophobic) Variable N-alkyl groups Chloro, phenyl (aromatic)
Applications Potential medicinal chemistry Enzyme inhibition Polymer synthesis
Solubility Moderate (polar solvents) Low (nonpolar solvents) Low (crystalline solid)

Research Findings

  • Bioactivity : Sulfonamides like this compound often exhibit antimicrobial or carbonic anhydrase inhibitory activity. However, suggests that indazole derivatives with carboxylate groups show stronger enzyme inhibition, possibly due to enhanced hydrogen-bonding networks .
  • Thermal Stability : The THF ring in this compound may confer better thermal resilience than linear sulfonamides but less than aromatic phthalimides, which withstand high temperatures in polymer processing .

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